5-Amino-2-phenyl-1,3-oxazole-4-carbonitrile
Description
Overview of 1,3-Oxazoles as Heterocyclic Systems in Chemical Research
Heterocyclic compounds, which feature rings containing atoms other than carbon, are fundamental to medicinal chemistry and are abundant in many biomolecules. eprajournals.com Among these, azoles are a class of five-membered heterocyclic compounds containing at least one nitrogen atom. thepharmajournal.com The 1,3-oxazole is a five-membered aromatic ring containing an oxygen atom at position 1 and a nitrogen atom at position 3. thepharmajournal.comderpharmachemica.com This arrangement makes oxazoles weakly basic substances. thepharmajournal.com
The chemistry of oxazoles has been a subject of interest since the 19th century, gaining significant attention during World War II in relation to the structure of penicillin. derpharmachemica.com Oxazoles are aromatic, though less so than their sulfur-containing analogues, thiazoles. wikipedia.org The reactivity of the oxazole (B20620) ring shows that the acidity of its hydrogen atoms decreases in the order of position C2 > C5 > C4. thepharmajournal.com This unique structural and electronic nature endows oxazole derivatives with the ability to exhibit diverse bioactivities and makes them valuable in medicinal chemistry, agrochemicals, and materials science. thepharmajournal.comresearchgate.net They are found in numerous natural products and have been incorporated into a number of therapeutic agents. derpharmachemica.comnih.gov
Importance of Amino- and Nitrile-Substituted Oxazoles in Organic Synthesis and Medicinal Chemistry
The introduction of amino (-NH₂) and nitrile (-CN) groups onto the oxazole scaffold significantly enhances its chemical versatility and biological relevance. The cyano group is one of the most versatile functional groups in organic chemistry, capable of being converted into various other functionalities. researchgate.net Specifically, the 5-amino-4-carbonitrile substitution pattern creates a highly valuable building block for the synthesis of more complex molecular architectures. researchgate.netnih.gov
These functionalized oxazoles serve as key precursors for the construction of fused heterocyclic systems, most notably oxazolo[5,4-d]pyrimidines. nih.gov The synthesis of these fused rings often begins with a C(2)-functionalized 5-aminooxazole-4-carbonitrile (B1331464). nih.gov The resulting oxazolo[5,4-d]pyrimidine (B1261902) core is structurally analogous to purine (B94841) bases, the fundamental components of DNA. nih.gov This structural similarity allows them to interact with biological systems, and derivatives have shown potential as anticancer, antiviral, and immunosuppressive agents. nih.gov The amino group at the 5-position and the nitrile at the 4-position are crucial for the cyclization reactions that form the fused pyrimidine (B1678525) ring. nih.govnih.gov
Rationale for Comprehensive Research on 5-Amino-2-phenyl-1,3-oxazole-4-carbonitrile
The specific compound, this compound, is a subject of targeted research due to its potential as a versatile intermediate in the synthesis of pharmacologically active molecules. researchgate.net The rationale for its study is built on the strategic placement of its functional groups:
The 5-amino and 4-nitrile groups: As discussed, this arrangement is a well-established precursor for building fused ring systems.
A significant application of this compound is in the Friedländer annulation reaction. This reaction involves the condensation of an aromatic o-amino-substituted carbonyl compound with a molecule containing a reactive α-methylene group to form quinoline (B57606) ring systems. researchgate.net Research has demonstrated that this compound can be used in Friedländer-type reactions to synthesize novel quinoline derivatives. Specifically, it has been used to create analogues of tacrine, a compound known for its anti-cholinesterase activity. researchgate.net This synthetic utility makes it a valuable scaffold for developing new therapeutic agents.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 5098-18-0 | |
| Molecular Formula | C₁₀H₇N₃O | researchgate.net |
| Molecular Weight | 185.18 g/mol | researchgate.net |
| Physical Form | Solid | |
| InChI Key | LLECGNZOODXJLY-UHFFFAOYSA-N |
Contextualization of this compound within the Broader Class of Bioactive Heterocycles
Heterocyclic compounds are of paramount importance in the field of drug discovery. eprajournals.comijnrd.org They are widely distributed in nature and form the core structures of many essential biomolecules, including vitamins, hormones, and antibiotics. eprajournals.comtaylorfrancis.com The significance of these structures is underscored by the fact that over 90% of newly discovered medicines contain heterocyclic motifs. eprajournals.comijnrd.org These rings are not merely passive scaffolds but often act as active pharmacophores, the part of a molecule responsible for its biological activity. taylorfrancis.com
This compound fits squarely within this vital class of molecules. Its oxazole core is a recognized pharmacophore present in numerous drugs. derpharmachemica.com The strategic functionalization of this core with amino, nitrile, and phenyl groups provides a platform for synthetic chemists to build a diverse library of more complex molecules with potential therapeutic applications. researchgate.netnih.gov Therefore, the study of this specific compound is not an isolated academic exercise but contributes to the broader, ongoing effort to design and synthesize novel bioactive agents that can address a wide range of medical needs. mdpi.comfrontiersin.org
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-phenyl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c11-6-8-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-5H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLECGNZOODXJLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291387 | |
| Record name | 5-amino-2-phenyl-1,3-oxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5098-18-0 | |
| Record name | NSC75206 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75206 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-amino-2-phenyl-1,3-oxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 5 Amino 2 Phenyl 1,3 Oxazole 4 Carbonitrile
Reactions Involving the Exocyclic Amino Group at Position 5
The exocyclic amino group at the C5 position of the oxazole (B20620) ring is a primary site for various chemical modifications, including acylation, N-substitution, and condensation reactions.
Acylation Reactions and N-Substitution
The amino group of 5-amino-2-phenyl-1,3-oxazole-4-carbonitrile readily undergoes acylation and other N-substitution reactions. For instance, it can be sulfonylated to form N-(4-cyano-1,3-oxazol-5-yl)sulfonamide derivatives. This highlights the nucleophilic character of the amino group, making it susceptible to attack by various electrophilic reagents.
Acylation can be achieved using a range of acylating agents, such as acid chlorides and acid anhydrides, in the presence of a suitable base to neutralize the acid byproduct. These reactions lead to the formation of the corresponding N-acylated derivatives, which can serve as intermediates for the synthesis of more complex molecules.
Table 1: Examples of N-Substitution Reactions
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Benzenesulfonyl chloride | N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)benzenesulfonamide |
| This compound | Acetic anhydride | N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)acetamide |
Condensation Reactions
The primary amino group at position 5 can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction typically proceeds under acidic or basic catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.
The resulting Schiff bases are valuable intermediates for the synthesis of various heterocyclic systems and can also exhibit their own biological activities. For example, the reaction with benzaldehyde would yield 5-(benzylideneamino)-2-phenyl-1,3-oxazole-4-carbonitrile.
Reactions Involving the Carbonitrile Group at Position 4
The carbonitrile (cyano) group at the C4 position is another key reactive center, enabling transformations such as cycloadditions and hydrolysis.
[3+2] Cycloaddition Reactions (e.g., to Tetrazoles)
The carbonitrile group can participate in [3+2] cycloaddition reactions with 1,3-dipoles. A prominent example is the reaction with azides to form tetrazoles. This reaction, often catalyzed by acids or metal salts, proceeds via the 1,3-dipolar cycloaddition of the azide (B81097) anion to the carbon-nitrogen triple bond of the nitrile.
This transformation is a widely used method for the synthesis of 5-substituted 1H-tetrazoles, which are important scaffolds in medicinal chemistry due to their bioisosteric relationship with carboxylic acids. The reaction of this compound with sodium azide would yield the corresponding tetrazolyl-oxazole derivative.
Hydrolysis and Related Transformations
The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.
Base-catalyzed hydrolysis, on the other hand, is usually carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide. This initially produces a carboxylate salt, which upon acidification yields the carboxylic acid. The hydrolysis of this compound would lead to the formation of 5-amino-2-phenyl-1,3-oxazole-4-carboxylic acid. However, it is noteworthy that some 5-hydroxyoxazole-4-carboxylic acid derivatives have been reported to be unstable towards hydrolytic ring-opening and decarboxylation nih.gov.
Table 2: Hydrolysis of the Carbonitrile Group
| Starting Material | Conditions | Product |
|---|---|---|
| This compound | H3O+, Heat | 5-Amino-2-phenyl-1,3-oxazole-4-carboxylic acid |
Electrophilic and Nucleophilic Substitution Reactions on the Oxazole Ring
The oxazole ring itself can undergo substitution reactions, although its reactivity is influenced by the existing substituents. The electron-donating amino group at C5 and the electron-withdrawing carbonitrile group at C4, along with the phenyl group at C2, modulate the electron density of the ring and direct the regioselectivity of these reactions.
Generally, electrophilic substitution on the oxazole ring is favored at the C5 position due to the directing effect of the ring oxygen. However, in the case of this compound, this position is already substituted. Electrophilic attack on the phenyl ring at C2 is a possibility, with nitration of phenyl-substituted heterocycles often occurring at the meta or para positions of the phenyl ring depending on the reaction conditions rsc.org.
Nucleophilic substitution on the oxazole ring is generally challenging. However, the presence of a good leaving group at the C2 position can facilitate such reactions. There are no direct reports of electrophilic or nucleophilic substitution on the oxazole ring of this compound. Studies on related compounds, such as the bromination of 2-phenylthio-1,3-oxazole, have shown that substitution can occur at the C5 position nih.gov.
Recyclization Pathways and Ring Transformations
The 5-amino-1,3-oxazole scaffold, particularly when substituted with an electron-withdrawing group like a nitrile at the C4 position, is a versatile precursor for the synthesis of other heterocyclic systems through recyclization and ring transformation reactions. nih.gov These transformations typically involve nucleophilic or electrophilic attack, leading to the cleavage of the oxazole ring and subsequent re-cyclization into new, stable aromatic systems.
One of the most significant transformations is the conversion of 5-amino-oxazoles into pyrimidine (B1678525) derivatives. For instance, the oxazolo[5,4-d]pyrimidine (B1261902) system can be synthesized through the cyclization of a pyrimidine ring onto an existing, appropriately substituted oxazole derivative. wikipedia.org This pathway underscores the utility of this compound as a building block for more complex fused heterocycles. The reaction with reagents like amidines or guanidine can lead to the formation of substituted aminopyrimidines, where the amino and nitrile groups of the oxazole participate in the formation of the new pyrimidine ring.
Another key ring transformation is the Friedländer annulation, which converts o-amino-substituted carbonyl compounds into quinolines. 5-Amino-4-cyano-1,3-oxazoles can participate in a Friedländer-type reaction. For example, the reaction of this compound with cyclic ketones such as cyclopentanone or cyclohexanone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) can yield tacrine analogues. researchgate.net In this reaction, the oxazole acts as the o-amino-substituted nitrile component, which condenses with the ketone to form a new fused quinoline (B57606) ring system. researchgate.net
The chemical behavior that drives these recyclizations is attributed to the presence of "hidden amide" fragments within the 5-amino-oxazole structure. nih.gov These processes often begin with a nucleophile attacking the C2 or C5 position of the oxazole ring, initiating a cascade of bond cleavages and formations that culminate in a new heterocyclic structure. nih.gov
| Starting Oxazole | Reagent(s) | Conditions | Product Type | Reference |
|---|---|---|---|---|
| This compound | Amidines / Guanidine | Varies (e.g., heating in a suitable solvent) | Oxazolo[5,4-d]pyrimidines / Aminopyrimidines | wikipedia.org |
| This compound | Cyclohexanone | AlCl₃, ClCH₂CHCl₂, reflux | Fused Quinoline (Tacrine analogue) | researchgate.net |
| This compound | Cyclopentanone | AlCl₃, ClCH₂CHCl₂, reflux | Fused Quinoline (Tacrine analogue) | researchgate.net |
| General 5-Amino-oxazoles | Various Nucleophiles (amines, hydrazine) | Nucleophilic conditions | Pyrazoles, Imidazoles, etc. | nih.gov |
Functional Group Interconversions at the Phenyl Moiety
While many studies focus on the reactivity of the oxazole ring, the 2-phenyl substituent also offers a site for synthetic modification. Functional group interconversions on this phenyl ring can produce a diverse library of analogues with potentially altered biological or physical properties, without disturbing the core heterocyclic structure.
A prominent example of such a transformation on a related structure involves the Suzuki-Miyaura coupling reaction. For instance, a 4-(4-bromophenyl)-2,5-dimethyloxazole can be coupled with various substituted phenyl boronic acids in the presence of a palladium catalyst to yield biphenyl-substituted oxazole derivatives. tandfonline.com This demonstrates that a halogen atom on the phenyl ring can be effectively substituted with a new aryl group, showcasing a powerful method for C-C bond formation. This methodology is directly applicable to derivatives of this compound that bear a halogen on the phenyl ring.
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or molecular bromine with a Lewis acid catalyst.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride with a strong Lewis acid catalyst like AlCl₃. wikipedia.orgnih.gov This reaction is a cornerstone for attaching new carbon substituents to aromatic rings. wikipedia.org
Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide, though this reaction is often more challenging to control than acylation. nih.govwikipedia.org
These potential reactions would allow for the synthesis of derivatives with substituents at various positions on the phenyl ring, significantly expanding the chemical space accessible from the parent compound.
| Reaction Type | Typical Reagent(s) | Functional Group Change | Applicability Note | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Boronic Acid, Pd Catalyst, Base | -Br → -Aryl | Demonstrated on bromophenyl-oxazole systems; applicable for creating biaryl structures. | tandfonline.com |
| Electrophilic Nitration | HNO₃ / H₂SO₄ | -H → -NO₂ | Plausible reaction based on general aromatic chemistry; expected to occur at the meta-position. | |
| Electrophilic Halogenation | Br₂, FeBr₃ or NBS | -H → -Br | Standard method for aryl bromination; regioselectivity would depend on directing effects. | |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -H → -COR | Common method for introducing ketone functionalities onto aromatic rings. | wikipedia.orgnih.gov |
Derivatization Strategies and Analogue Synthesis Based on the 5 Amino 2 Phenyl 1,3 Oxazole 4 Carbonitrile Scaffold
Diversification at the Phenyl Ring (Position 2)
The primary synthetic route to the 5-amino-2-aryl-1,3-oxazole-4-carbonitrile scaffold involves the condensation of aminomalononitrile (B1212270) with a corresponding aryl acid chloride. researchgate.net This method allows for significant diversity at the 2-position by simply varying the acid chloride used in the initial reaction.
Halogen atoms are frequently introduced into drug candidates to modulate electronic properties, improve metabolic stability, or enhance binding affinity through halogen bonding. The synthesis of halogenated analogues of 5-amino-2-phenyl-1,3-oxazole-4-carbonitrile is readily achieved by employing the appropriately substituted benzoyl chloride in the standard synthetic procedure. For instance, the reaction of aminomalononitrile tosylate with 4-fluorobenzoyl chloride yields the corresponding 2-(4-fluorophenyl) derivative. researchgate.net Similarly, using 2-iodobenzoic acid in a DCC-mediated coupling provides the 2-(2-iodophenyl) analogue. asianpubs.org
Table 1: Synthesis of 2-Halogenated Phenyl Derivatives
| Starting Acid Chloride/Acid | Resulting Compound |
|---|---|
| 4-Fluorobenzoyl chloride | 5-Amino-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile |
Beyond simple halogenation, a wide array of substituted phenyl rings and other aromatic systems can be incorporated at the 2-position to probe different regions of a target's binding pocket. This is accomplished by using variously substituted benzoyl chlorides or other aromatic acid chlorides. For example, heteroaromatic rings, which can alter polarity and introduce new hydrogen bonding vectors, have been successfully integrated. The use of nicotinoyl chloride hydrochloride or isonicotinoyl chloride hydrochloride leads to the formation of 2-(pyridin-3-yl) and 2-(pyridin-4-yl) analogues, respectively. researchgate.net This highlights the robustness of the synthetic method for incorporating diverse aromatic and heteroaromatic moieties.
Table 2: Examples of 2-Aryl and 2-Heteroaryl Derivatives
| Starting Acid Chloride | Resulting 2-Substituent | Reference |
|---|---|---|
| Nicotinoyl chloride hydrochloride | Pyridin-3-yl | researchgate.net |
| Isonicotinoyl chloride hydrochloride | Pyridin-4-yl | researchgate.net |
Modifications at the Amino Group at Position 5
The amino group at the C5 position is a key site for derivatization, acting as a nucleophile that can be readily alkylated, acylated, or sulfonated to introduce a variety of functional groups.
The synthesis of N-substituted derivatives at the 5-amino position can be achieved through reactions with various alkylating agents or by direct synthesis from substituted precursors. This allows for the introduction of both simple alkyl chains and more complex cyclic systems. For example, 5-alkylamino-1,3-oxazole-4-carbonitriles have been synthesized, including those incorporating heterocyclic amines like morpholine (B109124) to yield compounds such as 5-(morpholin-4-yl)-2-(phthalimidoalkyl)-1,3-oxazole-4-carbonitriles. osi.lv These modifications significantly impact the polarity and steric profile of the molecule.
Table 3: Examples of C5-Amino Group Modifications
| Derivative Type | Example Compound |
|---|---|
| Alkylamino | 5-[(4-Methylphenyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile echemstore.com |
Amidation and sulfonamidation of the 5-amino group are common strategies to introduce functional groups that can act as hydrogen bond acceptors or donors, potentially forming new interactions with biological targets. Acylation can occur when an excess of acid chloride is used during the synthesis of the core scaffold, leading to N-acylated products. researchgate.net Deliberate acylation with various acyl chlorides can produce a library of 5-amido derivatives. Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, yields the corresponding sulfonamides. growingscience.com These derivatives often exhibit increased acidity of the N-H linkage, which can be important for biological activity. growingscience.com
Table 4: Amidation and Sulfonamidation Products
| Reagent | Product Type |
|---|---|
| Acyl Chloride (e.g., Benzoyl Chloride) | 5-Benzamido-2-phenyl-1,3-oxazole-4-carbonitrile |
Transformations at the Nitrile Group to Bioisosteric Moieties
The nitrile group at the C4 position is a versatile functional group that can be transformed into various bioisosteres to modulate the compound's properties. nih.govcambridgemedchemconsulting.com Bioisosteric replacement aims to create a new molecule with similar biological properties but potentially improved physicochemical or pharmacokinetic characteristics. cambridgemedchemconsulting.com
A prominent and widely used bioisostere for the nitrile group is the tetrazole ring. chalcogen.ro Tetrazoles are metabolically stable and have a similar size and acidity to a carboxylic acid group, making them valuable replacements for nitriles in medicinal chemistry. chalcogen.ronih.gov The conversion of the 4-carbonitrile group to a 5-substituted-1H-tetrazole is typically achieved through a [2+3] cycloaddition reaction. This reaction involves treating the nitrile with an azide (B81097) source, most commonly sodium azide, in the presence of a catalyst such as ammonium (B1175870) chloride or zinc(II) salts. chalcogen.ronih.govorganic-chemistry.org This transformation converts the neutral, weakly polar nitrile into an acidic, highly polar tetrazole ring, which can profoundly alter the compound's interaction with its biological target.
Table 5: Bioisosteric Transformation of the Nitrile Group
| Starting Functional Group | Reagents | Resulting Bioisosteric Moiety |
|---|
Generation of Oxazole-Based Libraries via Parallel Synthesis
The structural core of this compound is a versatile scaffold amenable to high-throughput and parallel synthesis methodologies for the generation of extensive chemical libraries. These libraries are invaluable in drug discovery and medicinal chemistry for the systematic exploration of structure-activity relationships (SAR). The primary point of diversification on this scaffold is the 5-amino group, which can readily undergo a variety of chemical transformations to introduce a wide range of substituents.
A notable strategy for the creation of a diverse library of 2-substituted-5-aminooxazole-4-carbonitriles involves a microwave-assisted, one-pot, three-component reaction. This approach has been successfully employed to generate a library of analogues, demonstrating the feasibility of parallel synthesis for rapid lead generation and optimization.
The general synthetic protocol involves the reaction of an aldehyde, malononitrile (B47326), and an N-substituted urea (B33335) or thiourea (B124793) under microwave irradiation. This efficient method allows for the rapid assembly of the core oxazole (B20620) structure with inherent diversity at the 2-position, originating from the aldehyde component, and at the 5-position, arising from the choice of urea or thiourea.
Illustrative Parallel Synthesis of a 2-Substituted-5-aminooxazole-4-carbonitrile Library
A representative example of a parallel synthesis campaign could involve the reaction of a panel of aromatic and aliphatic aldehydes with malononitrile and a selection of N-substituted ureas. The reactions can be carried out in a parallel format using a multi-well reactor system, with each well containing a unique combination of reactants.
The following interactive data table summarizes a hypothetical library of compounds that could be generated using this parallel synthesis approach, showcasing the diversity achievable from the this compound scaffold. The table includes the variable substituent at the 2-position (R¹) and the substituent on the 5-amino group (R²), along with representative yields that might be expected from such a synthesis.
| Entry | R¹ Substituent (from Aldehyde) | R² Substituent (from Urea) | Product Structure | Representative Yield (%) |
| 1 | Phenyl | H | This compound | 85 |
| 2 | 4-Chlorophenyl | H | 5-Amino-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile | 82 |
| 3 | 4-Methoxyphenyl | H | 5-Amino-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile | 88 |
| 4 | 2-Naphthyl | H | 5-Amino-2-(naphthalen-2-yl)-1,3-oxazole-4-carbonitrile | 79 |
| 5 | Thiophen-2-yl | H | 5-Amino-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile | 75 |
| 6 | Phenyl | Methyl | 5-(Methylamino)-2-phenyl-1,3-oxazole-4-carbonitrile | 78 |
| 7 | Phenyl | Ethyl | 5-(Ethylamino)-2-phenyl-1,3-oxazole-4-carbonitrile | 76 |
| 8 | Phenyl | Propyl | 5-(Propylamino)-2-phenyl-1,3-oxazole-4-carbonitrile | 73 |
| 9 | 4-Chlorophenyl | Methyl | 2-(4-Chlorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile | 75 |
| 10 | 4-Methoxyphenyl | Ethyl | 5-(Ethylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile | 80 |
This parallel synthesis approach offers several advantages for library generation:
Efficiency: Microwave-assisted synthesis significantly reduces reaction times, enabling the rapid production of a large number of compounds.
Diversity: A wide range of commercially available aldehydes and ureas/thioureas can be utilized to generate a highly diverse library of analogues with varied steric and electronic properties.
Automation: The methodology is amenable to automation using robotic liquid handlers and parallel synthesis platforms, further increasing throughput.
The resulting libraries of this compound analogues can then be screened against a variety of biological targets to identify novel hits and to develop a comprehensive understanding of the SAR for a given therapeutic area.
Despite a comprehensive search for scientific literature, detailed experimental data on the spectroscopic and crystallographic characterization of this compound and its derivatives could not be located. The search included queries for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, Mass Spectrometry (MS), and X-ray crystallography data specific to this compound.
The performed searches yielded information on related heterocyclic compounds, such as pyrazole and isoxazole derivatives, as well as other substituted oxazoles. However, no publications containing the specific structural elucidation and advanced spectroscopic characterization data for this compound, as required by the article outline, were found.
Therefore, it is not possible to provide the requested article with the specified detailed research findings and data tables for each section and subsection. The required scientifically accurate content for the structural elucidation of this compound is not available in the public domain based on the conducted searches.
Structural Elucidation and Advanced Spectroscopic Characterization of 5 Amino 2 Phenyl 1,3 Oxazole 4 Carbonitrile and Its Derivatives
X-ray Crystallographic Investigations for Solid-State Structure
Conformational Analysis in the Crystalline State
The precise three-dimensional arrangement of molecules in the solid state is fundamental to understanding their physical properties and intermolecular interactions. While the specific crystal structure of 5-Amino-2-phenyl-1,3-oxazole-4-carbonitrile has not been detailed in publicly available literature, extensive analysis of closely related structures provides significant insight into its likely conformational preferences and packing motifs.
Studies on analogous compounds, such as 5-amino-3-(4-methoxyphenyl)isoxazole, reveal that the heterocyclic ring and the adjacent phenyl ring tend to adopt a nearly planar conformation. For instance, the dihedral angle between the isoxazole and phenyl rings in this analogue was determined to be a mere 7.30 (13)°. iucr.orgiucr.org This suggests a high degree of conjugation between the two ring systems, which is a common feature in such aromatic compounds. It is therefore highly probable that the oxazole (B20620) and phenyl rings in this compound also exhibit a low dihedral angle, promoting a largely planar molecular geometry. bioorganica.com.ua
The crystal packing of such molecules is typically dominated by a network of weak intermolecular interactions. nih.gov Hydrogen bonds are expected to be a primary stabilizing force, particularly involving the 5-amino group. Based on observations in similar crystal structures, N—H⋯N and N—H⋯O hydrogen bonds are likely to form, creating chains or dimeric motifs that extend throughout the crystal lattice. iucr.orgiucr.org For example, in the crystal of 5-amino-3-(4-methoxyphenyl)isoxazole, molecules are linked via N—H⋯N hydrogen bonds, forming chains. iucr.orgiucr.org
In addition to classical hydrogen bonds, other non-covalent interactions play a crucial role in the supramolecular assembly. These include:
π–π Stacking: The planar aromatic rings (both the phenyl and oxazole moieties) are prone to stacking interactions, which contribute significantly to crystal cohesion. The distance between the mean planes of stacked rings in similar structures is typically around 3.47 Å. iucr.org
C—H⋯O and C—H⋯N Interactions: These weaker hydrogen bonds further stabilize the crystal packing.
C—H⋯π Interactions: The hydrogen atoms of one molecule can interact with the π-electron clouds of the aromatic rings of a neighboring molecule.
Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular contacts, has been used on analogous molecules to deconstruct the contributions of various interactions. For similar amino-heterocyclic compounds, H⋯H contacts often account for the largest percentage of the surface, followed by C⋯H/H⋯C, O⋯H/H⋯O, and N⋯H/H⋯N contacts, underscoring the importance of a combination of forces in dictating the final crystal architecture. iucr.org
Table 1: Expected Intermolecular Interactions and Geometrical Parameters in the Crystalline State of this compound (Based on Analogous Structures)
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing | Reference |
| Hydrogen Bond | N-H (amino) | N (oxazole) | ~2.9 - 3.1 | Chain/Dimer formation | iucr.org |
| Hydrogen Bond | N-H (amino) | O (oxazole) | ~2.9 - 3.2 | Supramolecular assembly | iucr.org |
| π–π Stacking | Phenyl ↔ Oxazole | Phenyl ↔ Oxazole | ~3.4 - 3.7 | Stabilization of layers | iucr.org |
| C-H⋯π | C-H (phenyl) | Phenyl/Oxazole ring | ~2.6 - 2.9 (H to ring centroid) | Cross-linking layers/chains | iucr.org |
| Dihedral Angle | Phenyl-Oxazole | - | < 10° | Indicates near-planarity | iucr.org |
Computational Chemistry Approaches for Molecular and Electronic Structure
Computational chemistry provides an indispensable framework for investigating the molecular and electronic properties of compounds like this compound, offering insights that complement and predict experimental findings.
Density Functional Theory (DFT) and Ab Initio Calculations for Geometry Optimization
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for determining the equilibrium structures of molecules. researchgate.net For oxazole derivatives, geometry optimization is commonly performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with basis sets such as 6-311++G(d,p). ajchem-a.com This level of theory has proven effective in accurately predicting molecular geometries. researchgate.net
Calculations performed on related phenyl-substituted oxazoles and 5-amino-oxazole-4-carbonitrile analogues confirm that the optimized molecular structures feature a planar oxazole ring. bioorganica.com.uaresearchgate.net The optimization process seeks to find the minimum on the potential energy surface, thereby yielding the most stable conformation of the molecule. For this compound, these calculations would precisely determine bond lengths, bond angles, and dihedral angles. It is expected that the optimized structure would show significant planarity, as suggested by crystallographic data of similar compounds. The comparison between theoretical and (if available) experimental bond parameters serves as a validation of the chosen computational method. researchgate.net
Analysis of Electronic Structure, Charge Distribution, and Frontier Orbitals
Understanding the electronic landscape of a molecule is key to predicting its reactivity and spectroscopic behavior. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability and lower reactivity. ajchem-a.com
For related 2,5-disubstituted oxadiazole and oxazole systems, DFT calculations have been used to map the distribution of these orbitals. ajchem-a.com Typically, the HOMO is localized over the more electron-rich portions of the molecule, often including the amino group and the heterocyclic ring, while the LUMO is distributed over the electron-deficient regions, such as the cyano group and the aromatic systems.
The Molecular Electrostatic Potential (MEP) surface is another valuable tool. It maps the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential. Negative regions (typically colored red or yellow) indicate areas prone to electrophilic attack, such as the nitrogen atom of the oxazole ring, while positive regions (blue) are susceptible to nucleophilic attack. ajchem-a.com Mulliken charge analysis further quantifies the charge distribution, providing the net charge on each atom in the molecule.
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic data, which can be invaluable for structural confirmation.
Vibrational Spectroscopy (FT-IR): DFT calculations can compute the harmonic vibrational frequencies of a molecule. ajchem-a.com By comparing the calculated infrared spectrum with experimental data, specific vibrational modes can be assigned to observed absorption bands, such as the characteristic stretches for C≡N (cyano), N-H (amino), C=N, and C-O groups within the oxazole ring. A scaling factor is often applied to the calculated frequencies to better match the experimental values. ajchem-a.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is used to predict ¹H and ¹³C NMR chemical shifts. These theoretical values are often in good agreement with experimental results and help in the unambiguous assignment of signals in complex spectra. thepharmajournal.com
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic transition energies and oscillator strengths. This allows for the prediction of the absorption maxima (λ_max) in the UV-Vis spectrum, providing insights into the electronic transitions (e.g., π→π*) occurring within the conjugated system. ajchem-a.com
Tautomerism and Isomerism Studies
The presence of the 5-amino group on the oxazole ring introduces the possibility of tautomerism. The compound can potentially exist in equilibrium between the amino form (this compound) and its imino tautomer (5-imino-2-phenyl-2,5-dihydro-1,3-oxazole-4-carbonitrile).
Computational chemistry, particularly ab initio and DFT methods, can be used to investigate the relative stabilities of these tautomers. researchgate.net By calculating the total electronic energy of the optimized geometry for each tautomer, the more stable form can be identified. Studies on similar amino-heterocycles, like 2-amino-1,3,4-thiadiazole, have shown that the amino form is generally significantly more stable than the imino form. researchgate.net The high energy barrier calculated for the conversion between the tautomers indicates that the amino structure is the predominant form under normal conditions. researchgate.net Another relevant phenomenon is the inversion of the amino group, a motion that can sometimes be detected in rotational spectroscopy. mdpi.com
Theoretical Insights into Reactivity Descriptors
Conceptual DFT provides a powerful framework for quantifying the reactivity of a molecule through various descriptors derived from the energies of the frontier orbitals. These global reactivity descriptors offer a quantitative measure of the molecule's stability and reactivity profile.
Based on the calculated HOMO and LUMO energy values, the following parameters can be determined:
Ionization Potential (I): I ≈ -E_HOMO
Electron Affinity (A): A ≈ -E_LUMO
Energy Gap (ΔE): ΔE = E_LUMO - E_HOMO
Chemical Hardness (η): η = (I - A) / 2. This measures the resistance to a change in electron distribution. A harder molecule has a larger energy gap. ajchem-a.com
Chemical Softness (S): S = 1 / (2η). This is the reciprocal of hardness.
Electronegativity (χ): χ = (I + A) / 2. This measures the ability of the molecule to attract electrons.
Chemical Potential (μ): μ = -χ. This describes the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the energy lowering of a molecule when it accepts electrons from the environment, indicating its propensity to act as an electrophile.
Table 2: Key Computational Analyses and Their Significance for this compound
| Computational Method | Property Investigated | Significance |
| DFT/B3LYP Geometry Optimization | Molecular structure (bond lengths, angles) | Predicts the most stable 3D conformation. |
| HOMO-LUMO Analysis | Frontier orbital energies, energy gap | Assesses kinetic stability and chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | Electron-rich and electron-poor regions | Identifies likely sites for electrophilic and nucleophilic attack. |
| TD-DFT | Electronic transitions (UV-Vis spectra) | Predicts absorption maxima and explains electronic properties. |
| GIAO Method | NMR chemical shifts | Aids in the assignment of experimental ¹H and ¹³C NMR spectra. |
| Energy Calculations of Tautomers | Relative stability of amino vs. imino forms | Determines the predominant tautomeric form of the molecule. |
| Conceptual DFT | Global reactivity descriptors (hardness, etc.) | Quantifies the overall reactivity and stability of the molecule. |
Molecular Interactions and Mechanistic Insights into Biological Target Engagement of Oxazole Derivatives
In Silico Ligand-Protein Docking Studies of Oxazole (B20620) Scaffolds
Computational docking simulations are instrumental in predicting how a ligand, such as an oxazole derivative, might bind to the active or allosteric site of a protein. These studies help to elucidate the binding mode, identify key interacting residues, and estimate the strength of the interaction, thereby rationalizing observed biological activity and guiding further structural modifications.
Docking studies on various 2-phenyl-oxazole scaffolds have identified specific interaction patterns within the binding pockets of several enzymes. For instance, in studies of 2-phenylbenzo[d]oxazole derivatives as inhibitors of Staphylococcus aureus Sortase A, the benzoxazole (B165842) core was found to lie within a hydrophobic pocket composed of residues such as Ala118, Val166, Val168, Val169, and Ile182. nih.gov This positions the molecule in a distinct L-shape, which is crucial for recognition by the enzyme. nih.gov
Similarly, docking simulations of 2-phenylbenoxazole compounds with mushroom tyrosinase revealed hydrophobic interactions are key to binding. nih.gov The 2-phenyl moiety of the oxazole scaffold has been shown to interact with residues like Phe264 and Val248 within the enzyme's active site. nih.gov Furthermore, substitutions on the phenyl ring can form specific hydrogen bonds; a hydroxyl group, for example, can interact with residues such as Gln72, acting as both a hydrogen bond donor and acceptor. nih.gov Quantum chemical calculations suggest that the oxazole ring itself can form hydrogen bonds with protein fragments, and the presence of phenyl substituents does not create spatial hindrances with the polypeptide chain. bioorganica.com.ua
| Oxazole Scaffold | Protein Target | Interacting Residues | Interaction Type | Source |
|---|---|---|---|---|
| 2-Phenylbenzo[d]oxazole | S. aureus Sortase A | Ala118, Val166, Val168, Val169, Ile182 | Hydrophobic Interaction | nih.gov |
| 2-Phenylbenoxazole | Mushroom Tyrosinase (Active Site) | Phe264, Val248, Ala286, Val283 | Hydrophobic Interaction | nih.gov |
| 4-hydroxy-2-phenylbenoxazole | Mushroom Tyrosinase (Allosteric Site) | Glu67, Lys5, Gln72 | Hydrogen Bonding | nih.gov |
The stability of the ligand-protein complex is quantified by its binding affinity, often expressed in kcal/mol. Docking simulations of a 2-phenylbenoxazole derivative at the active site of mushroom tyrosinase predicted a binding affinity of -6.9 kcal/mol. nih.gov The same compound showed an even stronger predicted affinity of -7.1 kcal/mol at a potential allosteric site, suggesting multiple binding possibilities. nih.gov
Theoretical calculations on phenyl-substituted 1,3-oxazoles further illuminate the energetics of these interactions. The introduction of conjugated phenyl groups at positions 2 and 5 of the oxazole core can increase the stability of the complex formed with biomolecule fragments by 0.2 to 0.5 kcal/mol. bioorganica.com.ua Crucially, these phenyl groups can engage in π-stacking interactions with aromatic amino acid residues like phenylalanine, which can add significant stability to the complex, estimated at an additional 2.5 kcal/mol. bioorganica.com.ua This highlights that the biological activity of phenyl-substituted oxazoles is connected to their ability to form stable complexes through multiple bonding interactions, including hydrogen bonds and π-stacking. bioorganica.com.ua
| Scaffold/Interaction | Predicted Binding Affinity / Stabilization Energy (kcal/mol) | Target/Interacting Fragment | Source |
|---|---|---|---|
| 2-Phenylbenoxazole | -6.9 | Mushroom Tyrosinase (Active Site) | nih.gov |
| 2-Phenylbenoxazole | -7.1 | Mushroom Tyrosinase (Allosteric Site) | nih.gov |
| Phenyl group at C2/C5 of oxazole | +0.2 to +0.5 (Increased Stability) | General Biomolecule Fragments | bioorganica.com.ua |
| π-stacking (Phenyl group on oxazole with Phenylalanine) | +2.5 (Additional Stabilization) | Phenylalanine Fragment | bioorganica.com.ua |
Molecular Dynamics Simulations of Compound-Target Complexes
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing how the ligand and protein behave over time. These simulations are crucial for assessing the stability of the predicted binding pose and understanding the conformational flexibility of the complex.
MD simulations allow researchers to observe the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in docking studies. By simulating the movement of atoms over a period of nanoseconds or longer, these studies can confirm whether a ligand remains securely in the binding pocket or if it is unstable and likely to dissociate. For oxazole derivatives, this would involve tracking the distances between the ligand's functional groups (e.g., the amino and nitrile groups of 5-Amino-2-phenyl-1,3-oxazole-4-carbonitrile) and the amino acid residues of the target protein. While MD simulations have been effectively used to validate the binding stability of other heterocyclic inhibitors, specific MD studies detailing the dynamic behavior of the this compound scaffold are not extensively documented in the current literature. scielo.brnih.gov
Ligand binding can induce conformational changes in the target protein, which can be essential for its biological function or inhibition. Conversely, the protein's binding pocket can influence the conformation of the ligand. MD simulations can capture these induced-fit effects. For instance, the introduction of a rigid heterocyclic unit like an oxazole ring can disrupt pre-existing hydrogen bonds within a peptide or protein backbone, leading to backbone torsion and altering the orientation of adjacent side-chain groups. acs.org Such simulations would be invaluable in understanding how the binding of a this compound derivative might alter the structure and function of its biological target. However, detailed studies focusing on the specific conformational changes induced by this oxazole scaffold are an area requiring further investigation.
Mechanistic Investigations of Biological Activity at the Molecular and Cellular Level (in vitro studies focusing on pathways)
In vitro studies are essential for validating the predictions from computational models and for elucidating the specific biological pathways affected by a compound. Research on 2-phenyl-oxazole derivatives has demonstrated their ability to modulate specific cellular processes, primarily through enzyme inhibition.
For example, derivatives of 2-phenylbenzo[d]oxazole have been identified as potent inhibitors of mushroom tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov This inhibitory action directly implicates the compound in the modulation of the melanogenesis pathway. Similarly, certain 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives have shown excellent inhibitory activity against Staphylococcus aureus Sortase A, an enzyme crucial for the anchoring of virulence factors to the bacterial cell wall. nih.govxjtlu.edu.cn By inhibiting this enzyme, these oxazole compounds disrupt a key pathway related to bacterial pathogenesis. While the precise downstream effects and pathway modulations of this compound itself are not fully elucidated, the activities of these closely related analogs suggest that enzyme inhibition is a primary mechanism of action for this class of compounds.
| Oxazole Derivative Class | Observed In Vitro Activity | Molecular Target / Pathway | Source |
|---|---|---|---|
| 2-Phenylbenzo[d]oxazole | Inhibition of melanin production | Mushroom Tyrosinase / Melanogenesis Pathway | nih.gov |
| 2-Phenyl-benzo[d]oxazole-7-carboxamide | Inhibition of Sortase A | S. aureus Sortase A / Bacterial Virulence Pathway | nih.govxjtlu.edu.cn |
| 2-Anilino-5-phenyloxazole | Kinase Inhibition | VEGFR2 Kinase | researchgate.net |
Enzyme Inhibition Mechanism Studies (e.g., related to cancer pathways)
The oxazole nucleus is a versatile scaffold that has been extensively studied for its ability to interact with various enzymes, leading to a range of biological effects. tandfonline.com Derivatives of this core structure have been identified as inhibitors of several key enzymes involved in cancer pathways. nih.gov While direct mechanistic studies on this compound are not extensively detailed in the available literature, research on related oxazole-containing compounds provides significant insights into their potential mechanisms of enzyme inhibition.
Oxazole derivatives have demonstrated inhibitory activity against a variety of enzyme targets crucial for cancer cell proliferation and survival. These targets include STAT3, DNA topoisomerases, and various protein kinases. nih.gov The five-membered aromatic ring of oxazole, with its nitrogen and oxygen atoms, can engage in non-covalent interactions within the active sites of these enzymes. tandfonline.com For instance, some oxazole derivatives function as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to apoptosis in cancer cells. nih.gov Additionally, related heterocyclic structures like 1,3,4-oxadiazoles have been shown to inhibit histone deacetylases (HDACs), which are critical in gene regulation and cell cycle control. nih.gov Molecular docking studies on different oxazole derivatives have also suggested strong interactions and inhibitory potential against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. ekb.eg These studies collectively suggest that the 5-amino-1,3-oxazole-4-carbonitrile framework serves as a promising pharmacophore for designing specific enzyme inhibitors.
Receptor Binding and Modulation Studies
The 1,3-oxazole ring is considered a privileged heterocyclic structure in medicinal chemistry, with derivatives showing a wide array of pharmaceutical activities. researchgate.net This includes the ability to bind to and modulate the function of various physiological receptors.
Pharmacophore-guided rational design has led to the discovery of oxazole-containing derivatives as potent and selective agonists for the sphingosine-1-phosphate receptor 1 (S1P1). nih.gov These compounds demonstrated high affinity and selectivity for the S1P1 receptor in vitro. nih.gov In another study, a series of 5-(4-phenylbenzyl)oxazole-4-carboxamides were identified as high-affinity antagonists for the prostacyclin (IP) receptor. researchgate.net These compounds showed functional antagonism by inhibiting cAMP production in HEL cells and exhibited significant selectivity over other prostanoid receptors. researchgate.net The unique structural nature of the oxazole moiety allows its derivatives to engage in various bioactivities, making it a point of focus for receptor modulator design. researchgate.net Although specific binding studies on this compound are limited, the evidence from related structures underscores the potential of this chemical class to be developed into selective receptor modulators for various therapeutic applications.
In vitro Cellular Assays for Antiproliferative or Antiviral Activity
Derivatives of 1,3-oxazole-4-carbonitrile have been synthesized and evaluated for their biological activities in various in vitro cellular assays, demonstrating significant potential as both antiproliferative and antiviral agents.
In the realm of antiviral research, a series of novel 1,3-oxazole-4-carbonitrile derivatives were evaluated for their activity against human papillomavirus (HPV). nanobioletters.com One compound, 5-(4-benzenesulfonylpiperazine-1-sulfonyl)-2-phenyl-1,3-oxazole-4-carbonitrile, exhibited high activity against HPV11, comparable to the reference drug. nanobioletters.com This compound also showed moderate activity against high-risk HPV16 and HPV18, highlighting it as a promising structure for the development of new anti-HPV agents. nanobioletters.com
In anticancer research, a series of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles were synthesized and screened against 60 human cancer cell lines by the National Cancer Institute. researchgate.net All tested compounds displayed growth inhibitory (GI50) and cytostatic (TGI) activities against the most sensitive cell lines at submicromolar and micromolar concentrations. researchgate.net These compounds showed high selectivity towards leukemia cell lines in particular. researchgate.net Similarly, oxazolo[5,4-d]pyrimidines, which can be synthesized from 5-aminooxazole-4-carbonitrile (B1331464) precursors, have been identified as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov
Below are interactive data tables summarizing the in vitro activity of selected oxazole-4-carbonitrile (B1450848) derivatives.
Table 1: Anti-HPV Activity of 5-(4-benzenesulfonylpiperazine-1-sulfonyl)-2-phenyl-1,3-oxazole-4-carbonitrile
| Virus Type | EC50 (µM) |
|---|---|
| HPV11 | 3.68 |
| HPV16 | Moderate Activity |
| HPV18 | Moderate Activity |
Data sourced from Biointerface Research in Applied Chemistry. nanobioletters.com
Table 2: In Vitro Anticancer Activity of 2-Substituted 5-Arylsulfonyl-1,3-oxazole-4-carbonitriles
| Compound Class | Activity Metric | Concentration Range | Most Sensitive Cell Lines |
|---|---|---|---|
| 5-Arylsulfonyl-1,3-oxazole-4-carbonitriles | GI50 (Growth Inhibitory) | 0.2–0.6 µM | Leukemia |
| 5-Arylsulfonyl-1,3-oxazole-4-carbonitriles | TGI (Cytostatic) | 1–3 µM | Leukemia |
| 5-Arylsulfonyl-1,3-oxazole-4-carbonitriles | LC50 (Cytotoxic) | 5–6 µM | Leukemia |
Data reflects general activity ranges reported by Medicinal Chemistry Research. researchgate.net
Structure-Activity Relationship (SAR) Studies Derived from Computational and Mechanistic Data
Structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective therapeutic agents. For oxazole derivatives, SAR studies have revealed key pharmacophoric features essential for their biological activity. tandfonline.com The versatility of the oxazole moiety allows for substitutions at various positions, significantly influencing its interaction with biological targets. tandfonline.comchemmethod.com
For anticancer activity, the substitution pattern on the oxazole ring is critical. chemmethod.com In the case of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, variations in the aryl group at the 5-sulfonyl position led to differences in antiproliferative and cytostatic selectivity against various cancer cell lines. researchgate.net Specifically, certain substitutions conferred high selectivity towards leukemia cell lines, while others showed considerable cytotoxic selectivity towards renal and breast cancer subpanels. researchgate.net
Rational Design Principles for Oxazole-Based Pharmacophores and Chemical Probes
The principles of rational design are extensively applied to the development of oxazole-based compounds, leveraging the scaffold's favorable biological and chemical properties. tandfonline.commdpi.com The oxazole ring serves as a bioisostere for other functionalities and as a core component of pharmacophores for various targets. nih.gov
Pharmacophore-guided rational design has been successfully used to develop potent and selective S1P1 receptor agonists from oxazole-containing derivatives. nih.gov This approach involves identifying the key structural features required for biological activity and incorporating them into a novel chemical scaffold. Similarly, molecular docking studies are employed to predict the binding modes of oxazole derivatives within the active sites of enzymes like COX-1 and COX-2, guiding the design of more effective inhibitors. ekb.eg
The 5-amino-1,3-oxazole-4-carbonitrile core is a valuable building block in this process. nih.gov Its functional groups—the amino and nitrile moieties—offer sites for chemical modification to fine-tune properties like solubility, stability, and target affinity. For instance, this scaffold is a versatile precursor for constructing condensed heterocyclic systems like oxazolo[5,4-d]pyrimidines, which are structurally analogous to naturally occurring purine (B94841) bases and can be designed to target enzymes involved in nucleic acid synthesis or cell signaling pathways like VEGFR-2. nih.gov The overarching goal is to use computational and mechanistic data to design novel oxazole derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.gov
Advanced Applications and Future Research Directions of 5 Amino 2 Phenyl 1,3 Oxazole 4 Carbonitrile
Utility as a Versatile Synthon for the Construction of Complex Fused Heterocycles
The strategic placement of reactive functional groups—the nucleophilic amino group and the electrophilic nitrile group—on the oxazole (B20620) ring makes 5-amino-2-phenyl-1,3-oxazole-4-carbonitrile an exceptionally versatile synthon for constructing fused heterocyclic systems. This versatility is crucial for the development of novel compounds with potential pharmaceutical applications. nih.govresearchgate.net
The amino and cyano groups can participate in a variety of cyclization and condensation reactions to form polycyclic structures. For instance, o-amino-cyano heterocycles are well-known precursors in Friedländer-type reactions, which are used to synthesize quinoline (B57606) and related fused pyridine (B92270) systems. researchgate.net By reacting this compound with appropriate ketones or aldehydes, it is possible to construct oxazolo-fused pyridines, which are scaffolds present in various biologically active molecules. researchgate.net
Furthermore, the reaction of analogous 1,3-oxazole-5-sulfonyl chlorides with aminoazoles has been shown to lead to the formation of annulated nih.govnih.govoxazolo[5,4-d]pyrimidine (B1261902) derivatives. growingscience.com This suggests that the amino group of this compound could similarly react with suitable electrophiles to initiate cyclization, yielding complex fused systems. The nitrile group can also undergo cycloaddition reactions, for example with azides, to produce tetrazole-fused oxazoles, further expanding the range of accessible heterocyclic systems.
| Reactant(s) | Reaction Type | Resulting Fused Heterocycle |
| Ketones (e.g., cyclohexanone) | Friedländer Annulation | Oxazolo[5,4-b]pyridine |
| Aminoazoles (via sulfonyl derivative) | Cyclocondensation | nih.govnih.govOxazolo[5,4-d]pyrimidine |
| Azides (e.g., sodium azide) | [3+2] Cycloaddition | Tetrazolo[1,5-a]oxazole |
This table illustrates potential synthetic pathways for creating fused heterocycles from the this compound scaffold.
Role of the Compound as a Key Intermediate in Organic Synthesis
Beyond its use in constructing fused rings, this compound serves as a key intermediate for the synthesis of a wide array of substituted oxazole derivatives. The individual functional groups can be selectively modified to introduce diverse chemical functionalities, thereby tuning the molecule's physicochemical and biological properties.
The primary amino group is a key handle for derivatization. It can undergo:
Acylation: Reaction with acid chlorides or anhydrides to form amides. researchgate.net
Alkylation: Introduction of alkyl groups.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Diazotization: Conversion to a diazonium salt, which can then be replaced by various other groups (e.g., halogens, hydroxyl).
The nitrile group is also a site for numerous transformations:
Hydrolysis: Conversion to a carboxylic acid or an amide.
Reduction: Transformation into a primary amine (aminomethyl group).
Cyclization: As mentioned, participation in cycloaddition reactions to form other heterocycles like tetrazoles. mdpi.com
This multi-faceted reactivity allows chemists to use this compound as a starting point for multi-step syntheses, building up molecular complexity systematically to achieve a target molecule with desired properties.
Scaffold for the Development of Advanced Chemical Libraries and Combinatorial Chemistry
Combinatorial chemistry is a powerful strategy for drug discovery, enabling the rapid synthesis and screening of large numbers of compounds (libraries) to identify hits against biological targets. nih.gov The structure of this compound is ideally suited to serve as a central scaffold for the generation of such chemical libraries.
The presence of distinct and orthogonally reactive sites (the amino group and the nitrile group) allows for the systematic introduction of a wide variety of "building blocks." For example, a library could be constructed by reacting the core scaffold with a diverse set of acid chlorides at the amino position and a separate set of reagents that react with the nitrile group. This approach, known as parallel synthesis, can generate thousands of unique compounds from a single, versatile core. The resulting libraries of oxazole derivatives can then be subjected to high-throughput screening to identify compounds with interesting biological activities, such as enzyme inhibition or receptor binding. nih.gov
| Scaffold Position | Reaction Type | Example Building Block | Resulting Functional Group |
| C5-Amino Group | Acylation | Benzoyl chloride | Benzamide |
| C5-Amino Group | Reductive Amination | Acetone | Isopropylamine |
| C4-Nitrile Group | Reduction | H₂, Raney Ni | Aminomethyl |
| C4-Nitrile Group | Hydrolysis | H₂O, H⁺ | Carboxylic Acid |
This table provides examples of how different building blocks can be attached to the this compound scaffold to generate a diverse chemical library.
Theoretical Prediction and Exploration of Novel Chemical Reactivities
Computational chemistry provides powerful tools for predicting the reactivity and properties of molecules before they are synthesized in the lab. For this compound, theoretical studies can offer deep insights into its chemical behavior. The molecule features an electron-donating amino group and an electron-withdrawing nitrile group attached to the oxazole ring, creating a "push-pull" electronic system. nih.govresearchgate.net
Using methods like Density Functional Theory (DFT), researchers can calculate:
Electron Density Distribution: To identify the most nucleophilic and electrophilic sites in the molecule, predicting how it will interact with other reagents.
Frontier Molecular Orbitals (HOMO/LUMO): To understand its behavior in pericyclic reactions and predict its reactivity in cycloadditions.
Reaction Pathways and Transition States: To model potential reactions, calculate activation energies, and predict the most likely products, guiding experimental design.
These theoretical explorations can uncover novel, previously unconsidered chemical transformations and help optimize reaction conditions for known processes, accelerating the discovery of new derivatives and synthetic methodologies.
Integration into Advanced Computational Drug Design Workflows
In modern drug discovery, computational methods are integral to the design and optimization of new therapeutic agents. nih.gov The scaffold of this compound can be effectively integrated into these computational workflows.
The process often begins with the creation of a virtual library, where the core scaffold is computationally decorated with thousands of different chemical fragments. This library can then be subjected to in silico screening:
Molecular Docking: The virtual compounds are "docked" into the three-dimensional structure of a target protein (e.g., a kinase, receptor, or enzyme). nih.gov Docking algorithms predict the preferred binding mode and estimate the binding affinity, allowing researchers to prioritize compounds for synthesis. For instance, similar heterocyclic scaffolds have been successfully used in docking approaches to identify inhibitors of Fibroblast growth factor receptor 1 (FGFR1). nih.gov
Pharmacophore Modeling: A model is built based on the essential features required for a molecule to bind to a target. The virtual library is then screened to find molecules that match the pharmacophore.
ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the virtual compounds, helping to eliminate candidates with poor drug-like properties early in the process.
This computational pre-screening saves significant time and resources by focusing synthetic efforts on compounds with the highest probability of success.
| Workflow Stage | Computational Technique | Application to the Scaffold |
| Library Design | Combinatorial Enumeration | Generation of a large virtual library of derivatives. |
| Hit Identification | Molecular Docking | Screening the virtual library against a protein target. |
| Lead Optimization | Free Energy Perturbation (FEP) | Predicting changes in binding affinity upon modification. |
| Safety Assessment | ADMET Prediction | In silico prediction of pharmacokinetic and toxicity profiles. |
This table outlines the integration of the this compound scaffold into a typical computational drug design workflow.
Emerging Methodologies and Techniques for Oxazole Research and Development
The synthesis of oxazoles and their derivatives is a mature field, but it continues to evolve with the development of new methodologies that offer greater efficiency, sustainability, and scope. researchgate.netijpsonline.com These emerging techniques can be applied to the synthesis and modification of this compound.
Modern synthetic approaches applicable to oxazole chemistry include:
Microwave-Assisted Synthesis: Using microwave irradiation to dramatically reduce reaction times and often improve yields. researchgate.net
Metal-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings can be used to form new carbon-carbon or carbon-nitrogen bonds, for example, by modifying the phenyl ring or a suitably functionalized oxazole core. mdpi.comijpsonline.com
One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel, which improves efficiency and reduces waste. nih.govmdpi.com
Green Chemistry Approaches: Utilizing environmentally benign solvents (like water), recyclable catalysts, and energy-efficient conditions to make the synthesis more sustainable. nih.govresearchgate.net
Applying these advanced methods to the synthesis and derivatization of this compound will enable faster and more environmentally friendly access to novel compounds for further investigation.
Potential as a Chemical Probe for Biological Pathway Elucidation
A chemical probe is a small molecule used as a tool to study and understand biological processes and pathways. To be effective, a probe must typically be potent, selective for a specific biological target, and have a well-characterized mechanism of action.
The oxazole scaffold is present in numerous compounds with potent biological activities, including inhibitors of protein kinases, DNA topoisomerases, and other enzymes. nih.gov By generating a focused library of derivatives based on the this compound scaffold and screening it against a panel of biological targets, it is possible to identify a highly potent and selective inhibitor of a specific protein.
Once such a compound is identified and optimized, it could be used as a chemical probe. For example, if a derivative is found to selectively inhibit a particular kinase, it could be used in cell-based assays to elucidate the downstream signaling pathways regulated by that kinase. This would provide valuable insights into disease mechanisms and could help validate the kinase as a therapeutic target for future drug development. The development of such probes is a critical step in translating basic biological research into new therapeutic strategies.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-Amino-2-phenyl-1,3-oxazole-4-carbonitrile, and how do reaction conditions influence yield?
- The compound is synthesized via multi-step reactions, often involving cyclocondensation of precursors like aminonitriles and carbonyl derivatives. Critical parameters include:
- Temperature : Optimized between 60–100°C to avoid decomposition.
- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) accelerate ring closure .
- Yield Optimization : Stepwise purification (e.g., column chromatography) is essential to isolate the oxazole core with >70% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms the oxazole ring (δ 6.5–7.5 ppm for aromatic protons) and nitrile group (δ 120–125 ppm for CN) .
- IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and 1650 cm⁻¹ (C=N of oxazole) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₀H₇N₃O) .
Q. What are the compound’s solubility and stability profiles under standard laboratory conditions?
- Solubility : Limited in water; soluble in DMSO, DMF, and dichloromethane.
- Stability : Degrades under prolonged UV exposure or acidic conditions (pH < 4). Store at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., nitrile carbon as electrophile, amino group as nucleophile) .
- Molecular Docking : Models interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .
- Reaction Pathway Simulation : Tools like Gaussian or ORCA simulate intermediates in heterocyclic transformations .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in antimicrobial IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from:
- Assay Variability : Differences in bacterial strains or cell lines .
- Purity : Impurities >5% alter bioactivity; validate via HPLC .
- Solvent Effects : DMSO concentration >1% can inhibit cellular growth .
- Mitigation : Standardize protocols (e.g., CLSI guidelines) and cross-validate with orthogonal assays (e.g., MIC vs. time-kill studies) .
Q. What strategies optimize regioselectivity in functionalizing the oxazole ring?
- Electrophilic Substitution : Use directing groups (e.g., –NH₂) to target C-5 position .
- Cross-Coupling : Suzuki-Miyaura reactions at C-2 phenyl group require Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
- Protection/Deprotection : Temporarily protect the amino group with Boc anhydride to prevent side reactions .
Q. How to design derivatives for enhanced pharmacokinetic properties?
- Structural Modifications :
- Lipophilicity : Introduce alkyl chains (e.g., –CH₂CH₃) to improve membrane permeability .
- Metabolic Stability : Replace labile groups (e.g., –CN→–CF₃) to reduce CYP450-mediated degradation .
- In Silico ADMET : Use tools like SwissADME to predict bioavailability and toxicity .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
